1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Overview
Description
1-((3-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H16FNO4S. It is characterized by the presence of a fluorophenyl group, a sulfonamido group, and a cyclohexane carboxylic acid moiety.
Preparation Methods
The synthesis of 1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorophenyl sulfonamide intermediate. This intermediate is then reacted with cyclohexane carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .
Chemical Reactions Analysis
1-((3-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((3-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-((3-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-((4-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid: Similar structure but with the fluorine atom in a different position, which can affect its chemical and biological properties.
1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid:
1-((3-Fluorophenyl)sulfonamido)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclohexane, which can influence its stability and reactivity.
Properties
IUPAC Name |
1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-10-5-4-6-11(9-10)20(18,19)15-13(12(16)17)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJPZEUMAHZSNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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